![molecular formula C11H22N2 B1349345 1-(Cyclohexylmethyl)piperazine CAS No. 57184-23-3](/img/structure/B1349345.png)
1-(Cyclohexylmethyl)piperazine
Overview
Description
1-(Cyclohexylmethyl)piperazine is an organic compound with the molecular formula C11H22N2 . It has an average mass of 182.306 Da and a monoisotopic mass of 182.178299 Da . It is a derivative of piperazine .
Molecular Structure Analysis
The molecular structure of 1-(Cyclohexylmethyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . It has a density of 0.9±0.1 g/cm3, a boiling point of 264.0±8.0 °C at 760 mmHg, and a flash point of 99.3±9.4 °C .Physical And Chemical Properties Analysis
1-(Cyclohexylmethyl)piperazine has several notable physical and chemical properties. It has a density of 0.9±0.1 g/cm3, a boiling point of 264.0±8.0 °C at 760 mmHg, and a flash point of 99.3±9.4 °C . It also has a molar refractivity of 55.7±0.3 cm3, a polar surface area of 15 Å2, and a molar volume of 193.6±3.0 cm3 .Scientific Research Applications
Diagnostic and Therapeutic Applications
1-(Cyclohexylmethyl)piperazine and its analogues exhibit promising prospects in diagnostic and therapeutic fields, especially in oncology. For instance, the analog PB28 shows potential as a positron emission tomography (PET) radiotracer due to its affinity for certain receptors. Efforts to enhance its utility involve reducing its lipophilicity to facilitate tumor cell entry and minimal antiproliferative activity, thus improving its suitability for diagnostic imaging and potential therapeutic use (Abate et al., 2011).
Anti-mycobacterial Properties
The piperazine moiety, a core component of 1-(Cyclohexylmethyl)piperazine, demonstrates significant medicinal importance. Recent studies have highlighted the effectiveness of piperazine-based compounds, particularly against Mycobacterium tuberculosis, including strains resistant to multiple drugs. These findings underscore the pivotal role of piperazine structures in developing new anti-mycobacterial agents, offering a promising avenue for treating tuberculosis (Girase et al., 2020).
Antiproliferative Properties
1-(Cyclohexylmethyl)piperazine derivatives have been synthesized and evaluated for their antitumor properties against various cancer cell lines, including cervical, breast, pancreatic, and non-small cell lung cancers. Some derivatives exhibit substantial antiproliferative activity while maintaining low cytotoxicity toward normal human cells, highlighting their potential in cancer therapy (Fytas et al., 2015).
Molecular and Structural Characterization
The molecule Macozinone, which incorporates the cyclohexylmethyl piperazine structure, shows promise as a novel drug for treating both drug-sensitive and drug-resistant tuberculosis. Its structural characterization, including complete spectroscopic and X-ray crystallography, provides valuable insights for future drug design and development (Zhang & Aldrich, 2019).
Central Pharmacological Activity
Piperazine derivatives, including 1-(Cyclohexylmethyl)piperazine, are extensively researched for their central pharmacological activities. They are known to interact with the monoamine pathway, leading to their use in treating various central disorders like psychosis, depression, and anxiety. This highlights the importance of the piperazine structure in medicinal chemistry and its potential in developing new therapeutic agents (Brito et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-(cyclohexylmethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPGNFROBDUREU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370998 | |
Record name | 1-(Cyclohexylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylmethyl)piperazine | |
CAS RN |
57184-23-3 | |
Record name | 1-(Cyclohexylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Cyclohexylmethyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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